molecular formula C7H16ClN3O B15070000 1-Methylpiperidine-4-carbohydrazide hydrochloride

1-Methylpiperidine-4-carbohydrazide hydrochloride

Cat. No.: B15070000
M. Wt: 193.67 g/mol
InChI Key: AREJKQSJXUVZGU-UHFFFAOYSA-N
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Description

1-Methylpiperidine-4-carbohydrazide hydrochloride is a chemical compound with the molecular formula C7H16ClN3O. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylpiperidine-4-carbohydrazide hydrochloride typically involves the reaction of 1-Methylpiperidine-4-carboxylic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methylpiperidine-4-carbohydrazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

1-Methylpiperidine-4-carbohydrazide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylpiperidine-4-carbohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpiperidine-4-carboxylic acid hydrochloride
  • 1-Methylpiperidine-4-carboxamide
  • 1-Methylpiperidine-4-carboxylate

Uniqueness

1-Methylpiperidine-4-carbohydrazide hydrochloride is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H16ClN3O

Molecular Weight

193.67 g/mol

IUPAC Name

1-methylpiperidine-4-carbohydrazide;hydrochloride

InChI

InChI=1S/C7H15N3O.ClH/c1-10-4-2-6(3-5-10)7(11)9-8;/h6H,2-5,8H2,1H3,(H,9,11);1H

InChI Key

AREJKQSJXUVZGU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(=O)NN.Cl

Origin of Product

United States

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